ethyl 7-(acetyloxyamino)-2-benzoylimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate ethyl 7-(acetyloxyamino)-2-benzoylimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0756781
InChI: InChI=1S/C20H20N2O5S/c1-3-26-20(25)16-14-10-7-11-15(22-27-12(2)23)17(14)28-19(16)21-18(24)13-8-5-4-6-9-13/h4-6,8-9,22H,3,7,10-11H2,1-2H3
SMILES: CCOC(=O)C1=C2CCCC(=C2SC1=NC(=O)C3=CC=CC=C3)NOC(=O)C
Molecular Formula: C20H20N2O5S
Molecular Weight: 400.4 g/mol

ethyl 7-(acetyloxyamino)-2-benzoylimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

CAS No.:

Cat. No.: VC0756781

Molecular Formula: C20H20N2O5S

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 7-(acetyloxyamino)-2-benzoylimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate -

Specification

Molecular Formula C20H20N2O5S
Molecular Weight 400.4 g/mol
IUPAC Name ethyl 7-(acetyloxyamino)-2-benzoylimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C20H20N2O5S/c1-3-26-20(25)16-14-10-7-11-15(22-27-12(2)23)17(14)28-19(16)21-18(24)13-8-5-4-6-9-13/h4-6,8-9,22H,3,7,10-11H2,1-2H3
Standard InChI Key JANZFYCZNHQENO-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)C1=C2CCCC(=C2SC1=NC(=O)C3=CC=CC=C3)NOC(=O)C
SMILES CCOC(=O)C1=C2CCCC(=C2SC1=NC(=O)C3=CC=CC=C3)NOC(=O)C
Canonical SMILES CCOC(=O)C1=C2CCCC(=C2SC1=NC(=O)C3=CC=CC=C3)NOC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator